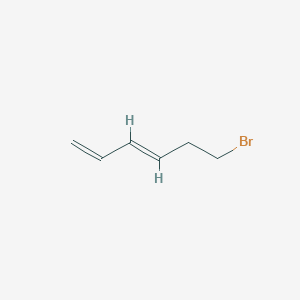

6-Bromohexa-1,3-diene

Description

Structure

3D Structure

Properties

IUPAC Name |

(3E)-6-bromohexa-1,3-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h2-4H,1,5-6H2/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEYAKZZSGJDFG-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C/C=C/CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Bromohexa 1,3 Diene

Regioselective and Stereoselective Synthesis of 6-Bromohexa-1,3-diene Isomers

Achieving high levels of regio- and stereocontrol is paramount in the synthesis of substituted dienes to ensure the desired isomeric purity of the final product. mdpi.com The synthesis of specific isomers of this compound, such as the (E)-isomer, requires carefully designed strategies for both the formation of the diene system and the introduction of the bromine atom. rsc.org

Strategic Approaches to Diene Formation

The construction of the 1,3-diene backbone is a foundational step. A variety of methods have been established for the stereoselective synthesis of 1,3-dienes, which can be adapted for the synthesis of the target compound. mdpi.com

One common strategy involves elimination reactions . For instance, dehydrohalogenation of suitably substituted dihalides can generate the conjugated diene system. A plausible precursor for this compound could be a dibromohexane, where controlled elimination of one equivalent of hydrogen bromide would yield the desired product. The stereochemical outcome of the diene (E or Z) is often dependent on the reaction conditions and the nature of the base and substrate used.

Another powerful approach is through transition metal-catalyzed cross-coupling reactions . mdpi.com Methods like the Suzuki or Negishi coupling, which join two pre-functionalized alkenyl partners, offer excellent control over the stereochemistry of the resulting diene. mdpi.com For example, the coupling of a vinyl halide with a vinylboronic acid can be highly stereospecific.

Rearrangement reactions also provide a pathway to 1,3-dienes. The rearrangement of alkylallenes, for example, is a redox-neutral process that can be driven by the thermodynamic stability of the resulting conjugated diene. Similarly, sigmatropic rearrangements of certain allylic compounds can also yield 1,3-diene structures. koreascience.kr

More modern approaches, such as the multifunctionalization of borylated dendralenes, offer a modular way to construct highly substituted 1,3-dienes with excellent regio- and stereoselectivity. nih.govd-nb.info This involves a sequence of carbolithiation and electrophilic trapping steps.

Controlled Introduction of the Bromine Moiety

The introduction of the bromine atom at the C-6 position must be achieved without affecting the sensitive diene system.

One method is through the use of a brominated precursor . The synthesis can start from a molecule that already contains the bromine atom at the desired position, such as 6-bromohex-1-ene. molbase.combeilstein-journals.org Subsequent chemical transformations would then be performed to introduce the conjugated double bonds. For example, allylic bromination of 6-bromohex-1-ene followed by elimination could potentially form the 1,3-diene.

Alternatively, selective bromination of a pre-formed hexa-1,3-diene (B1595754) could be considered, although this approach presents challenges in regioselectivity. Electrophilic addition of bromine (Br₂) to a conjugated diene typically results in 1,2- and 1,4-addition products, rather than substitution at a saturated carbon. nih.gov Therefore, radical bromination using a reagent like N-bromosuccinimide (NBS) would be a more plausible strategy for introducing bromine at the allylic C-6 position of a suitable precursor.

In a documented procedure, (E)-hexa-3,5-dien-1-ol is converted to (E)-6-bromohexa-1,3-diene. rsc.org This is achieved by treating the alcohol with phosphorus tribromide, demonstrating the introduction of the bromine moiety onto a pre-existing diene-containing carbon skeleton. rsc.orgwhiterose.ac.uk

Catalytic Processes in the Preparation of this compound

Catalysis offers efficient and selective routes for organic synthesis, often allowing for milder reaction conditions and improved yields. Both transition metal catalysis and phase-transfer catalysis are highly relevant to the synthesis of this compound.

Transition Metal-Mediated Approaches

Transition-metal catalysis is central to modern diene synthesis. mdpi.com Palladium, nickel, copper, and rhodium complexes are frequently used to catalyze reactions that form the diene skeleton. mdpi.comwhiterose.ac.uk

Cross-Coupling Reactions: As mentioned, palladium-catalyzed Suzuki-Miyaura reactions are highly effective for creating 1,3-dienes. mdpi.com A potential route to this compound could involve the coupling of a C4 bromo-alkenylboronic ester with a C2 vinyl halide. The development of sustainable Suzuki-Miyaura reaction conditions, such as using palladium immobilized on a silica-supported ionic liquid in water, represents a significant advancement. mdpi.com

Heck Reaction: The Heck reaction can couple a vinyl halide with an alkene. While typically used for C-C bond formation, variations can be employed to construct diene systems.

Alkene-Alkyne Coupling: Ruthenium-catalyzed coupling of alkenes and alkynes can generate 1,3-dienes with high atom economy. The regioselectivity of these reactions can be controlled to favor the formation of specific isomers.

The table below summarizes representative conditions for transition metal-catalyzed synthesis of substituted 1,3-dienes, which could be adapted for the target molecule.

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(OAc)₂ / Ligand | Vinyl boronic acids, Alkenes | Branched 1,3-dienes | Aerobic oxidative coupling. acs.org |

| Ni(acac)₂ / Et₃B | Aldehydes, 1,3-Dienes | Homoallylic alcohols | Highly regioselective and stereoselective. acs.org |

| CrCl₂ | Allylic trichloroethanimidates | (Z,E)-1-halo-1,3-dienol esters | Highly stereoselective rearrangement. colab.ws |

| Pd(II) / Ohmic Heating | Halo/dihalo dienyl derivatives, Boronic acids | Substituted dienes | Sustainable Suzuki-Miyaura reaction in water. mdpi.com |

Phase-Transfer Catalysis in Dehydrobromination Reactions

Phase-transfer catalysis (PTC) is a powerful technique for reactions involving reactants in immiscible phases, such as an aqueous solution and an organic solvent. researchgate.net It is particularly effective for base-mediated elimination reactions, such as dehydrobromination, to form alkenes and dienes. researchgate.netphasetransfer.com

The synthesis of this compound could be envisioned via the double dehydrobromination of a 1,X,Y-tribromohexane or a stepwise dehydrobromination of a suitable dibromohexane precursor (e.g., 1,4-dibromo-5-hexene). In a typical PTC system, a quaternary ammonium (B1175870) salt (the phase-transfer catalyst) transports hydroxide (B78521) ions from the aqueous phase into the organic phase where the substrate resides. ias.ac.in This facilitates the elimination reaction under milder conditions than would otherwise be possible.

The choice of catalyst, solvent, and base concentration is crucial for optimizing the reaction and minimizing side reactions like substitution. semanticscholar.org For instance, in the dehydrobromination of bromocyclohexane, lipophilic co-catalysts like benzhydrol have been shown to enhance the efficiency of the process. semanticscholar.org

| PTC System Component | Role in Dehydrobromination | Example |

| Catalyst | Transports anion (e.g., OH⁻) to organic phase | Tetrabutylammonium bromide (TBAB) |

| Base | Abstracts proton in the elimination step | Concentrated aqueous NaOH or KOH |

| Organic Solvent | Dissolves the organic substrate | Toluene, Dichloromethane |

| Co-catalyst (optional) | Enhances basicity/lipophilicity of the transferred anion | Lipophilic alcohols (e.g., Benzhydrol) semanticscholar.org |

Precursor Design and Optimization of Reaction Conditions

The successful synthesis of this compound hinges on the rational design of precursors and the meticulous optimization of reaction conditions.

A key precursor for (E)-6-bromohexa-1,3-diene is (E)-hexa-3,5-dien-1-ol. rsc.org This precursor already contains the correct carbon skeleton and diene stereochemistry. The conversion to the target bromide is then a functional group interconversion. The synthesis of this alcohol precursor itself involves multiple steps, starting from simpler molecules like ethyl sorbate. rsc.org Another potential precursor is 6-bromohex-1-ene, which can be synthesized from 1,6-dibromohexane. molbase.combeilstein-journals.org

Optimization of reaction conditions is critical at every stage. For the conversion of (E)-hexa-3,5-dien-1-ol to the bromide using PBr₃, the reaction is performed in an anhydrous solvent (dichloromethane) at low temperature (0 °C) to control reactivity and prevent side reactions. rsc.orgwhiterose.ac.uk In a subsequent reaction utilizing (E)-6-bromohexa-1,3-diene, conditions were carefully controlled: the reaction was performed under a nitrogen atmosphere in anhydrous THF, with the temperature initially at 0 °C before warming to room temperature for an extended period (16 hours). rsc.org This highlights the need for inert atmospheres and precise temperature control when handling such reactive intermediates.

The table below outlines key parameters that require optimization for the synthesis of halo-dienes.

| Parameter | Importance | Example of Optimization |

| Temperature | Controls reaction rate and selectivity; suppresses side reactions. | Bromination of diols is often carried out at 0°C or lower to prevent over-reaction and rearrangement. nih.govwhiterose.ac.uk |

| Solvent | Affects solubility, reactivity, and stability of intermediates. | Anhydrous THF is used for reactions involving organometallics or strong bases like NaH. rsc.org |

| Catalyst/Ligand | Influences selectivity (regio-, stereo-, enantio-) and reaction efficiency. | In Pd-catalyzed reactions, the choice of phosphine (B1218219) ligand can dramatically alter the product distribution. mdpi.com |

| Base | The strength and steric bulk of the base are critical in elimination reactions. | Using K₂CO₃ versus a stronger base like NaH can determine the outcome of annulation reactions. acs.org |

| Reaction Time | Ensures complete conversion without leading to product decomposition. | Reactions are often monitored by TLC or GC-MS to determine the optimal endpoint. |

One-Pot Synthetic Sequences Involving this compound

A plausible one-pot approach involving a substrate structurally related to this compound is the formal [4+1] annulation for the synthesis of highly substituted cyclopentanes. This methodology utilizes a sequence of SN2 and conjugate addition reactions in a single pot. In a study, (E)-ethyl 4-benzyl-6-bromo-2-hexenoate, a derivative of our target compound, was reacted with various active methylene (B1212753) compounds in the presence of a base to yield cyclopentane (B165970) derivatives diastereoselectively. acs.org The reaction proceeds through an initial intermolecular alkylation of the active methylene compound, followed by an intramolecular conjugate addition to form the five-membered ring.

The efficiency of this one-pot annulation is detailed in the table below, showcasing the reaction of (E)-ethyl 4-benzyl-6-bromo-2-hexenoate with different nucleophiles.

Table 1: Diastereoselective Synthesis of Cyclopentanes via One-Pot Annulation acs.org

| Entry | Active Methylene Compound (2) | Product | Yield (%) | Diastereomeric Ratio (trans/cis) |

| 1 | Malononitrile (2a) | 3aa | 80 | >95:5 |

| 2 | Dimethyl malonate (2b) | 3ab | 73 | >95:5 |

| 3 | (Phenylsulfonyl)acetonitrile (2d) | 3ad | 78 | >95:5 |

| 4 | tert-Butyl cyanoacetate (B8463686) (2e) | 3ae | 71 | 78:22 |

Reaction Conditions: Substrate (1a), active methylene compound (1.5 equiv.), K₂CO₃ (1.5 equiv.), DMF, room temperature. Data sourced from Organic Letters. acs.org

Another relevant area for one-pot sequences involving bromo-dienes is radical-mediated reactions. For instance, a three-component, one-pot reaction has been developed for the synthesis of 2-bromo-1,7-dienes. This process involves the reaction of allenes, electron-deficient alkenes, and allyl bromides, mediated by a bromine radical. rsc.org The reaction is initiated and propagated by the bromine radical, which orchestrates the sequential addition to the allene (B1206475) and the alkene, followed by reaction with the allyl bromide to yield the final product and regenerate the radical. This type of multi-component, one-pot reaction highlights the potential for constructing complex molecules from simple precursors in a single operation.

The scope of this bromine-radical mediated three-component reaction is illustrated in the following table.

Table 2: One-Pot Synthesis of 2-Bromo-1,7-dienes via a Three-Component Radical Reaction rsc.org

| Allene (1) | Alkene (2) | Allyl Bromide (3) | Product (4) | Yield (%) |

| 1-Butyl-1-phenylallene | Acrylonitrile | Allyl bromide | 4a | 75 |

| 1,1-Dimethylallene | Acrylonitrile | Allyl bromide | 4b | 82 |

| Cyclohexylallene | Methyl acrylate | Allyl bromide | 4c | 71 |

| 1-Phenyl-1-trimethylsilylallene | Acrylonitrile | Methallyl bromide | 4d | 65 |

Reaction Conditions: Allene (0.5 mmol), alkene (1.0 mmol), allyl bromide (1.0 mmol), V-65 (0.1 mmol), benzene, 60 °C, 3 h. Data sourced from Chemical Communications. rsc.org

Furthermore, palladium-catalyzed intramolecular cyclizations represent a powerful tool for constructing cyclic systems from linear precursors like bromo-dienes. divyarasayan.orgchemrxiv.orgresearchgate.net For example, a general methodology for the synthesis of substituted cyclohexenol (B1201834) systems with a conjugated bis-exocyclic diene has been developed via a Pd-catalyzed intramolecular 6-exo-dig cyclization of an 'ene-yne' moiety. researchgate.net While the specific substrate is not this compound, the principle of an intramolecular Heck-type reaction could be applied. A hypothetical one-pot sequence could involve the synthesis of a suitably substituted derivative of this compound, which then undergoes an intramolecular cyclization under palladium catalysis to form a six-membered ring. The versatility of palladium catalysis allows for various bond formations, and by carefully designing the substrate, complex polycyclic systems could be accessed in a single pot.

Reactivity and Mechanistic Investigations of 6 Bromohexa 1,3 Diene

Organometallic Cross-Coupling Reactions

Organometallic cross-coupling reactions represent a powerful class of chemical transformations for the formation of carbon-carbon and carbon-heteroatom bonds. While the reactivity of many organic halides has been extensively studied, detailed investigations specifically focused on 6-bromohexa-1,3-diene are not widely documented in the scientific literature. The following sections explore the expected, and where available, the reported reactivity of this compound in major cross-coupling methodologies.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. For this compound, this reaction would be anticipated to couple at the C-Br bond, leading to the formation of a new carbon-carbon bond and extending the conjugated system.

Heck Reactions and Variants

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the construction of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. In the context of this compound, a Heck reaction would involve the coupling of the vinyl bromide with an alkene, leading to the formation of a more extended conjugated system.

While specific examples of Heck reactions involving this compound are not extensively reported, the general reactivity of vinyl bromides in this transformation is well-established. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the vinyl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst. A review of Heck reactions applied to 1,3-dienes indicates that when conjugated dienes are involved, the reaction can lead to substituted 1,3-dienes. nih.gov

Sonogashira Coupling and Related Transformations

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is a highly efficient method for the synthesis of enynes and related structures. For this compound, a Sonogashira coupling would result in the formation of a conjugated enyne by coupling with a terminal alkyne at the C-Br bond.

Specific studies detailing the Sonogashira coupling of this compound are scarce. However, the general principles of the Sonogashira reaction are well understood. The catalytic cycle is thought to involve the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex formed from the oxidative addition of the vinyl halide. Reductive elimination then yields the coupled product. The reactivity of vinyl halides in Sonogashira couplings is generally high, suggesting that this compound would be a suitable substrate. wikipedia.orggold-chemistry.org

Negishi Coupling and Organozinc Chemistry

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide. This reaction is known for its high functional group tolerance and stereospecificity. The coupling of this compound in a Negishi reaction would involve its reaction with an organozinc reagent to form a new carbon-carbon bond.

While direct reports on the Negishi coupling of this compound are limited, the reaction of the closely related 1,6-dibromohexa-1,3,5-triene with various organozinc reagents has been described, highlighting the utility of this approach for synthesizing conjugated trienic derivatives. researchgate.net The mechanism of the Negishi coupling typically involves oxidative addition of the organic halide to the metal catalyst, transmetalation with the organozinc reagent, and reductive elimination. The use of organozinc reagents often allows for milder reaction conditions compared to other organometallic reagents. wikipedia.orgorganic-chemistry.org

Stille and Hiyama Couplings

The Stille coupling involves the reaction of an organostannane with an organic halide catalyzed by a palladium complex. The Hiyama coupling is a similar reaction that utilizes an organosilane, which is activated by a fluoride (B91410) source or a base. Both reactions are effective methods for forming carbon-carbon bonds.

There is a lack of specific literature detailing the Stille or Hiyama coupling of this compound. However, the general applicability of these reactions to vinyl halides is well-documented. wikipedia.orgwikipedia.org The Stille reaction is known for its tolerance of a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback. wikipedia.org The Hiyama coupling offers a less toxic alternative, and its scope has been expanded to include a variety of vinyl silanes and organic halides. wikipedia.orgorganic-chemistry.orgfiu.edu The catalytic cycles for both reactions are analogous to other palladium-catalyzed cross-couplings.

Copper-Catalyzed Cross-Coupling Reactions

In addition to palladium, copper-based catalysts are also employed in a variety of cross-coupling reactions. These can include couplings of organic halides with alkynes (a variation of the Sonogashira reaction that can sometimes be performed without palladium), as well as couplings with various nucleophiles.

Specific examples of copper-catalyzed cross-coupling reactions involving this compound are not well-documented. However, copper(I) is a known co-catalyst in the Sonogashira reaction, facilitating the formation of the copper acetylide intermediate. researchgate.net Copper-catalyzed couplings of aryl and vinyl halides with a range of nucleophiles are also known, often promoted by ligands such as L-proline. mdpi.com These reactions provide an alternative to palladium-catalyzed methods, sometimes offering different reactivity or selectivity.

Mechanistic Insights into Cross-Coupling Pathways (Oxidative Addition, Transmetallation, Reductive Elimination)

The carbon-bromine bond in this compound serves as a reactive handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming new carbon-carbon bonds. nih.gov The catalytic cycle for these reactions universally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: This is typically the initial and often rate-determining step of the catalytic cycle. nih.gov A low-valent transition metal complex, most commonly Palladium(0), inserts into the C-Br bond of this compound. This process involves the oxidation of the metal center (e.g., Pd(0) to Pd(II)) and results in the formation of an organopalladium(II) complex. The reactivity for oxidative addition generally increases with heavier halogens, making the bromo-substituted compound a suitable substrate. nih.gov

Transmetalation: Following oxidative addition, a second organometallic reagent (the coupling partner, e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium center. This step requires the presence of a base to facilitate the formation of a more reactive nucleophilic species, such as a boronate complex, which then exchanges its organic moiety for the halide on the palladium complex.

Reductive Elimination: This is the final, product-forming step. The two organic groups attached to the palladium(II) center couple to each other, forming a new carbon-carbon bond and the final cross-coupled product. In this process, the metal center is reduced back to its original low-valent state (e.g., Pd(II) to Pd(0)), allowing it to re-enter the catalytic cycle.

| Catalytic Cycle Step | Description | Metal Oxidation State Change |

| Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond of this compound. | Pd(0) → Pd(II) |

| Transmetalation | An organometallic reagent (e.g., R'-BY₂) transfers its organic group (R') to the palladium complex. | Pd(II) → Pd(II) |

| Reductive Elimination | The two organic groups on the palladium complex couple, forming the product and regenerating the catalyst. | Pd(II) → Pd(0) |

Pericyclic Reactions Involving the 1,3-Diene System

The conjugated 1,3-diene moiety of this compound is primed for participation in pericyclic reactions, which are concerted reactions that proceed through a single cyclic transition state. adichemistry.com These reactions are characterized by their high degree of stereospecificity, which is governed by the principles of orbital symmetry. adichemistry.com

Diels-Alder Cycloadditions (Normal and Inverse Electron Demand)

The Diels-Alder reaction is a cornerstone of organic synthesis, involving a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.commdpi.com The 1,3-diene system of this compound can act as the four-pi-electron component in this transformation. For the reaction to occur, the diene must be able to adopt an s-cis conformation, where the two double bonds are on the same side of the connecting single bond. masterorganicchemistry.com

The reactivity in a Diels-Alder reaction is dictated by the electronic nature of the reactants, which is explained by Frontier Molecular Orbital (FMO) theory. elte.hu

Normal Electron Demand Diels-Alder: This is the most common variant, occurring between an electron-rich diene and an electron-deficient dienophile. spcmc.ac.in The reaction is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. This compound, with its electron-donating alkyl group, would be expected to readily participate in normal demand reactions with dienophiles bearing electron-withdrawing groups (e.g., maleic anhydride (B1165640), acrylates).

Inverse Electron Demand Diels-Alder: This less common variant involves an electron-deficient diene and an electron-rich dienophile. For this compound to participate in such a reaction, its diene system would need to be substituted with strong electron-withdrawing groups, which is not its native state.

Stereochemical and Regiochemical Control in Cycloaddition Reactions

Diels-Alder reactions are renowned for their predictability in both regiochemistry and stereochemistry.

Regiochemistry: When both the diene and dienophile are unsymmetrical, as is the case for this compound reacting with a substituted dienophile, two different constitutional isomers (regioisomers) can potentially form. chemistrysteps.com The outcome is governed by the electronic distribution within the reactants. The most electron-rich carbon of the diene preferentially bonds to the most electron-deficient carbon of the dienophile. masterorganicchemistry.com For a 1-substituted diene like this compound (considering the bromoethyl group as a substituent at the C4 position of the diene system, which is electronically similar to a 1-substituted diene), the reaction typically yields the "ortho" (1,2) or "para" (1,4) adducts, with the "meta" (1,3) product being disfavored. masterorganicchemistry.com

Stereochemistry: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. Furthermore, when a cyclic product is formed, there is often a preference for the endo product over the exo product. This "endo rule" is attributed to favorable secondary orbital interactions between the substituents on the dienophile and the developing pi system of the diene in the transition state. youtube.com

Electrocyclic Ring Opening and Closing Processes

Electrocyclic reactions are intramolecular pericyclic processes involving the conversion of a conjugated polyene into a cyclic compound with one fewer pi bond, or the reverse ring-opening reaction. libretexts.org The 1,3-diene system of this compound represents a 4-pi-electron system, which can theoretically undergo electrocyclization to form a substituted cyclobutene (B1205218) ring.

The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules and depends on whether the reaction is induced by heat (thermal conditions) or light (photochemical conditions). masterorganicchemistry.com

Thermal Conditions: In a thermal reaction, a 4π-electron system like a 1,3-diene undergoes a conrotatory ring closure. In this process, the termini of the diene rotate in the same direction (both clockwise or both counter-clockwise) to form the new sigma bond. masterorganicchemistry.com

Photochemical Conditions: Under photochemical irradiation, the molecule is excited to a higher energy state where the orbital symmetry of the HOMO is different. This leads to a disrotatory ring closure, where the termini rotate in opposite directions. masterorganicchemistry.com

The reverse ring-opening of the corresponding cyclobutene follows the same orbital symmetry rules. masterorganicchemistry.com Generally, the equilibrium for the diene-cyclobutene interconversion favors the more stable, open-chain diene due to the significant ring strain in the cyclobutene ring. libretexts.org

| Condition | Number of π Electrons | Mode of Ring Closing/Opening |

| Thermal | 4n (e.g., 4 in a 1,3-diene) | Conrotatory |

| Photochemical | 4n (e.g., 4 in a 1,3-diene) | Disrotatory |

| Thermal | 4n + 2 (e.g., 6 in a 1,3,5-triene) | Disrotatory |

| Photochemical | 4n + 2 (e.g., 6 in a 1,3,5-triene) | Conrotatory |

Radical Reactions and Halogen Atom Transfer Processes

The weak C-Br bond in this compound makes it a suitable precursor for radical-based transformations. The generation of a carbon-centered radical can be initiated through halogen-atom transfer (XAT), a process where a radical species abstracts the bromine atom. rsc.orgresearchgate.net This can be achieved using classical radical initiators (e.g., with tin hydrides), transition metals, or through modern photoredox catalysis. researchgate.net

Intramolecular Radical Cyclization Pathways

Once the primary alkyl radical is generated at the C6 position of the this compound backbone, it can undergo an intramolecular cyclization by attacking one of the double bonds of the diene system. nih.gov Such cyclizations are powerful methods for constructing cyclic molecules.

The regioselectivity of the cyclization is a critical aspect. According to Baldwin's rules, the formation of five- and six-membered rings is generally favored. For the hex-3,5-dien-1-yl radical derived from this compound, several pathways are possible:

5-exo-trig cyclization: The radical at C6 attacks the C2 position of the diene, leading to the formation of a five-membered ring. This pathway is generally kinetically favored.

6-endo-trig cyclization: The radical at C6 attacks the C3 position, which would lead to a six-membered ring. This is often slower than the corresponding 5-exo closure.

3-exo-trig cyclization: Attack at the C4 position would form a highly strained three-membered ring and is generally not observed.

4-endo-trig cyclization: Attack at the C5 position is also disfavored.

Therefore, the most probable outcome is a 5-exo cyclization, which would yield a (cyclopent-2-en-1-yl)methyl radical. This new radical intermediate could then be trapped by a hydrogen atom donor or another radical species to afford the final, stable product.

Intermolecular Radical Additions

Intermolecular radical additions to this compound are typically initiated by the formation of a radical species, which then adds to the diene system. A classic example is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of peroxides (ROOR). The reaction proceeds via a radical chain mechanism.

Initiation: Peroxides homolytically cleave upon heating or irradiation to form alkoxy radicals (RO•). These radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•).

Propagation: The bromine radical adds to one of the double bonds of the diene. The addition occurs regioselectively to form the most stable radical intermediate, which is a resonance-stabilized allylic radical. The attack can occur at either C1 or C4. Attack at C1 leads to an allylic radical with delocalization over C2 and C4. Attack at C4 is less likely due to steric hindrance. The resulting allylic radical then abstracts a hydrogen atom from another molecule of HBr, yielding the addition product and regenerating a bromine radical to continue the chain. libretexts.orgutexas.edumasterorganicchemistry.com

The addition of other radical species, such as those derived from carbon tetrachloride (CCl₄) or thiols (RSH), can also be initiated by radical initiators. libretexts.org The regioselectivity is consistently governed by the formation of the most stable allylic radical intermediate.

| Reaction Step | Description | Intermediate/Product |

| Initiation 1 | Homolytic cleavage of peroxide | 2 RO• |

| Initiation 2 | H-abstraction from HBr | RO-H + Br• |

| Propagation 1 | Radical addition to diene at C1 | Resonance-stabilized allylic radical |

| Propagation 2 | H-abstraction from HBr | 5-Bromohex-2-ene + Br• |

Stereocontrol in Radical Reactions

Achieving stereocontrol in radical reactions involving this compound is a significant challenge due to the planar or rapidly inverting nature of the intermediate radicals. However, strategies exist to influence the stereochemical outcome.

Substrate Control: If the this compound substrate possesses pre-existing stereocenters, they can direct the approach of the incoming radical, leading to diastereoselectivity. This is known as substrate-controlled diastereoselection.

Chiral Auxiliaries: Attaching a chiral auxiliary to the diene system can create a chiral environment around the reacting center. The auxiliary can sterically hinder one face of the molecule, forcing the radical to add to the opposite face, thus inducing enantioselectivity.

Chiral Lewis Acids: The use of chiral Lewis acids can coordinate to the substrate, organizing the transition state in a way that favors the formation of one enantiomer over the other.

These methods rely on creating an energetic difference between the transition states leading to the different stereoisomers. acs.org

| Strategy | Mechanism of Control | Outcome |

| Substrate Control | Pre-existing stereocenters direct incoming radical | Diastereoselectivity |

| Chiral Auxiliary | Steric hindrance from a covalently bonded chiral group | Enantioselectivity |

| Chiral Lewis Acid | Coordination to the substrate creates a chiral environment | Enantioselectivity |

Radical-Polar Crossover Transformations

Radical-polar crossover reactions are powerful synthetic methods that combine the unique reactivity of radicals with the versatility of ionic intermediates. nih.gov For this compound, such a transformation could be achieved using palladium catalysis.

A plausible mechanism involves the initial generation of a radical species that adds to the diene. The resulting allylic radical can then be intercepted by a palladium(I) or palladium(II) species to form a π-allylpalladium(II) complex. This step represents the "crossover" from a radical to a polar (organometallic) intermediate. This electrophilic π-allylpalladium complex is then susceptible to attack by a nucleophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This sequence allows for the difunctionalization of the diene system. acs.org

For instance, a three-component reaction could be envisioned where an alkyl halide, this compound, and a nucleophile are combined in the presence of a palladium catalyst.

Nucleophilic Substitution Reactions at the Brominated Center

The C6 carbon in this compound is an allylic position, making the compound susceptible to nucleophilic substitution. These reactions can proceed through several mechanisms, often leading to a mixture of products. ucalgary.ca

Sₙ2 Reaction: A strong, unhindered nucleophile can directly displace the bromide ion at C6, leading to the direct substitution product. This reaction proceeds with inversion of configuration if the carbon were chiral.

Sₙ1 Reaction: In the presence of a weak nucleophile and a polar protic solvent, the reaction may proceed through an Sₙ1 mechanism. This involves the formation of a resonance-stabilized allylic carbocation intermediate after the bromide ion departs. The nucleophile can then attack this cation at either C6 or C4.

Sₙ2' and Sₙ1' Reactions (Allylic Rearrangement): Due to the conjugated system, the nucleophile can also attack at the C4 position, displacing the bromide ion from C6 in a concerted (Sₙ2') or stepwise (Sₙ1') fashion, with a concomitant shift of the double bonds. This results in an "allylic rearrangement" product. researchgate.net

The ratio of direct substitution to rearranged product is sensitive to the nucleophile, solvent, and steric factors.

| Mechanism | Nucleophile Attack Site | Product Type | Key Feature |

| Sₙ2 | C6 | Direct Substitution | Concerted, strong nucleophiles |

| Sₙ1 | C6 or C4 | Direct & Rearranged | Stepwise, via allylic cation |

| Sₙ2' | C4 | Allylic Rearrangement | Concerted, double bond shift |

Electrophilic Addition Reactions to the Diene System

Electrophilic addition to the conjugated diene system of this compound, for example with HBr (in the absence of peroxides), proceeds via a resonance-stabilized allylic carbocation intermediate. libretexts.orgpressbooks.publibretexts.org This leads to the formation of two major products: the 1,2-adduct and the 1,4-adduct. jove.comchemistrysteps.com

Mechanism: The reaction is initiated by the protonation of one of the double bonds (typically at C1) to form the most stable carbocation, which is an allylic cation with the positive charge delocalized between C2 and C4. libretexts.org The bromide nucleophile can then attack either of these electrophilic centers.

1,2-Addition: Attack of the bromide ion at C2 results in the 1,2-addition product.

1,4-Addition: Attack of the bromide ion at C4 results in the 1,4-addition product, with the remaining double bond shifting to the C2-C3 position. pressbooks.pub

The product distribution is often temperature-dependent. transformationtutoring.comyoutube.com At lower temperatures, the 1,2-adduct, which is formed faster, is the major product (kinetic control). At higher temperatures, the more stable 1,4-adduct, which typically has a more substituted double bond, predominates as the system reaches thermodynamic equilibrium. chemistrysteps.comlibretexts.org

| Condition | Controlling Factor | Major Product | Reason |

| Low Temperature | Kinetics | 1,2-Adduct | Lower activation energy (proximity effect) |

| High Temperature | Thermodynamics | 1,4-Adduct | Greater product stability |

Hydrogenation and Reduction Methodologies

The reduction of this compound can be directed towards the diene system or the carbon-bromine bond, depending on the chosen methodology.

Hydrogenation of the Diene: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂) will typically reduce both double bonds to yield 1-bromohexane. organic-chemistry.org Selective partial hydrogenation to a monoene is challenging for conjugated dienes but can sometimes be achieved with specific catalysts like Lindlar's catalyst, although this is more common for alkynes.

Chemoselective Hydrogenation: It is possible to selectively reduce the double bonds in the presence of the alkyl halide. Certain catalytic systems have been developed for the selective hydrogenation of alkenes without causing hydrogenolysis (cleavage) of the C-Br bond. acs.orgnih.gov

Reduction of the C-Br Bond: The carbon-bromine bond can be reduced to a C-H bond using radical-based reducing agents like tributyltin hydride (Bu₃SnH) with a radical initiator (e.g., AIBN). This method generally preserves the diene structure. Alternatively, hydride reagents like lithium aluminum hydride (LiAlH₄) might effect substitution or elimination rather than direct reduction of the C-Br bond in this allylic system.

| Reagent/Catalyst | Target Functional Group | Primary Product |

| H₂ / Pd/C | Diene | 1-Bromohexane |

| H₂ / Poisoned Catalyst | Diene (Selective) | Bromohexenes |

| Bu₃SnH / AIBN | C-Br Bond | Hexa-1,3-diene (B1595754) |

Isomerization and Rearrangement Processes

This compound can undergo several types of isomerization and rearrangement reactions, driven by thermal, photochemical, or catalytic conditions.

E/Z Isomerization: The double bond at the C3-C4 position can undergo geometric isomerization between its E and Z configurations. This process can be facilitated by heat, light (photoisomerization), or the presence of a catalyst that enables bond rotation. researchgate.netbohrium.com

Allylic Rearrangement: As discussed in the context of nucleophilic substitution, an allylic rearrangement can occur, leading to the formation of 4-bromohexa-1,5-diene. This can be promoted under Sₙ1 conditions or via transition-metal catalysis. The driving force is often the formation of a thermodynamically more stable system. yale.edumasterorganicchemistry.com

Double Bond Migration (Conjugation/Deconjugation): Transition metal catalysts, particularly those based on palladium, rhodium, or iron, can catalyze the migration of double bonds. While this compound is already conjugated, under certain conditions, isomerization to other diene isomers could be possible, although the conjugated system is generally the most stable. nih.gov

Applications of 6 Bromohexa 1,3 Diene in Complex Molecular Synthesis

Building Block in Natural Product Total Synthesis

The 1,3-diene motif is a common structural element in a vast array of natural products. Its presence is crucial for the biological activity of many complex molecules. Synthetic chemists often employ diene-containing fragments as key intermediates in the total synthesis of these natural products. However, specific instances where 6-Bromohexa-1,3-diene has been utilized as a starting material or intermediate in the total synthesis of a natural product are not detailed in the available scientific literature. The potential for this compound to serve as a six-carbon building block in such syntheses remains an area for future investigation.

Precursor for Advanced Organic Materials (Focus on Synthetic Pathways)

Conjugated dienes are fundamental components in the synthesis of polymeric and advanced organic materials, owing to their ability to undergo polymerization and other transformations. The bromine atom in This compound could theoretically serve as a handle for further functionalization or as a site for cross-coupling reactions to build larger, more complex material precursors. Nevertheless, a review of the literature does not yield specific synthetic pathways where This compound is explicitly used as a precursor for advanced organic materials. Research detailing its polymerization, incorporation into conductive polymers, or use in the synthesis of functional dyes or liquid crystals has not been found.

Synthesis of Functionalized Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The conjugated diene system in This compound presents the possibility of its use in cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings, which are foundational to many heterocyclic systems. The terminal bromide could also be used to introduce the diene moiety onto a pre-existing heterocyclic core. However, there is a lack of published research demonstrating the application of This compound in the synthesis of functionalized heterocyclic systems.

Development of Chiral Molecules and Asymmetric Catalysis

Chiral dienes are highly valuable as ligands in asymmetric catalysis, where they can coordinate to a metal center and create a chiral environment that influences the stereochemical outcome of a reaction. While the development of novel chiral diene ligands is an active area of research, there are no specific reports on the conversion of This compound into a chiral ligand or its direct use in the development of chiral molecules through asymmetric catalysis. The potential to functionalize the molecule to introduce chirality and explore its applications in this field remains untapped.

Role in Cascade and Domino Reaction Sequences

Cascade and domino reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. The bifunctional nature of This compound (a diene and an alkyl halide) makes it a plausible candidate for initiating or participating in such reaction sequences. For instance, the alkyl bromide could be converted into an organometallic species that then triggers an intramolecular reaction with the diene system. Despite this theoretical potential, the scientific literature does not provide specific examples of This compound being employed in cascade or domino reaction sequences.

Computational and Theoretical Studies of 6 Bromohexa 1,3 Diene

Electronic Structure and Conformational Analysis

The electronic structure of a molecule describes the arrangement and energies of its electrons, which fundamentally determines its chemical properties. Conformational analysis, on the other hand, involves the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. For 6-bromohexa-1,3-diene, a flexible acyclic diene, understanding the interplay between its electronic structure and conformational preferences is crucial for predicting its behavior.

Computational methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the stable conformers of this compound and their relative energies. The conjugated diene system has a preference for planarity to maximize π-orbital overlap. The single bond connecting the two double bonds (C3-C4) can exist in either an s-trans or an s-cis conformation. The presence of the bromoethyl group at the C6 position introduces further conformational possibilities due to rotation around the C4-C5 and C5-C6 single bonds.

The electronic influence of the bromine atom, an electron-withdrawing group, affects the electron density distribution across the diene system. This can be visualized through computed electrostatic potential maps, which highlight electron-rich and electron-poor regions of the molecule, providing insights into potential sites for electrophilic or nucleophilic attack. Natural Bond Orbital (NBO) analysis can further quantify hyperconjugative interactions that may stabilize certain conformations. While specific studies on this compound are not prevalent, analogous studies on halo-substituted hydrocarbons show that halogen atoms can influence conformational equilibria through both steric and electronic effects.

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| s-trans (anti) | ~180° | 0.00 | Most stable due to minimal steric hindrance. |

| s-cis (gauche) | ~45° | 2.5 - 3.5 | Higher energy due to steric interactions. |

| s-cis (eclipsed) | 0° | Transition state | Energetically unfavorable eclipsed conformation. |

Reaction Pathway Modeling and Transition State Theory

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, identifying reactants, products, intermediates, and transition states. Transition State Theory (TST) is then used to calculate the reaction rates from the properties of the transition state. For this compound, this modeling can predict its reactivity in various transformations, such as cycloadditions or nucleophilic substitutions.

A key reaction for 1,3-dienes is the Diels-Alder reaction, a [4+2] cycloaddition. Theoretical studies on the Diels-Alder reactions of substituted dienes help in understanding how substituents affect the activation energy and the synchronicity of the bond-forming processes. For instance, a computational study on the Diels-Alder reaction between 2,3-dibromo-1,3-butadiene and maleic anhydride (B1165640) highlighted that the presence of bromine substituents can influence the energy requirements for the reaction to proceed. researchgate.net The bromine atoms in this related system were shown to accentuate the importance of rotational excitation to promote the reaction. researchgate.net

Reaction pathway modeling for this compound would involve locating the transition state structures for potential reactions. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. For example, in a nucleophilic substitution at the C6 position, modeling could determine whether the reaction proceeds via an S(_N)2 (concerted) or S(_N)1 (stepwise) mechanism by comparing the energy barriers of the respective pathways.

| Reacting Diene | Reaction Pathway | Calculated Activation Enthalpy (ΔH‡, kcal/mol) | Computational Method |

|---|---|---|---|

| 2,3-Dibromo-1,3-butadiene | endo-Cycloaddition | ~20-25 | DFT (B3LYP) |

| 2,3-Dibromo-1,3-butadiene | exo-Cycloaddition | ~22-27 | DFT (B3LYP) |

Molecular Orbital Theory Applications to Reactivity

Molecular Orbital (MO) theory provides a framework for understanding chemical reactivity based on the interactions of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical in predicting how a molecule will react.

For this compound, the HOMO is associated with its nucleophilic character (electron-donating ability), while the LUMO relates to its electrophilic character (electron-accepting ability). In a reaction like the Diels-Alder cycloaddition, the interaction between the HOMO of the diene and the LUMO of the dienophile (or vice versa) is what drives the reaction. The energy gap between the interacting HOMO and LUMO is a key factor; a smaller gap generally leads to a more facile reaction.

The presence of the bromine atom and the alkyl chain on the 1,3-butadiene (B125203) core will influence the energies and coefficients of the frontier orbitals. The electron-withdrawing nature of bromine is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted 1,3-butadiene. Computational software can calculate and visualize these orbitals, showing the distribution of electron density and identifying the atoms with the largest orbital coefficients. These atoms are typically the most reactive sites. For instance, in a Diels-Alder reaction, the terminal carbons (C1 and C4) of the diene system are expected to have the largest HOMO coefficients, indicating that these are the primary sites of bond formation with the dienophile.

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1,3-Butadiene | -9.09 | -0.62 | 8.47 |

| Hypothetical Bromo-substituted Diene | -9.25 | -0.85 | 8.40 |

Predictive Modeling for Regioselectivity and Stereoselectivity

When a chemical reaction can result in multiple constitutional isomers or stereoisomers, predictive modeling can be used to determine which products are likely to be favored. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.

For an unsymmetrical diene like this compound reacting with an unsymmetrical dienophile in a Diels-Alder reaction, different regioisomers can be formed (e.g., "ortho" vs. "meta" adducts). Computational modeling can predict the regioselectivity by comparing the activation energies of the transition states leading to the different products. The pathway with the lower activation energy will be kinetically favored. DFT calculations have been successfully used to predict the regioselectivity in various reactions involving substituted dienes, such as palladium-catalyzed heteroannulations and hydroboration reactions. nih.govrsc.org These studies often find that both steric and electronic factors, controlled by substituents and catalysts, govern the regiochemical outcome. nih.govrsc.org

Stereoselectivity (e.g., endo vs. exo in Diels-Alder reactions) can also be predicted by comparing the energies of the respective transition states. The endo product is often favored due to secondary orbital interactions, a stabilizing interaction between the orbitals of the substituent on the dienophile and the interior orbitals of the diene. These subtle interactions can be quantified through computational analysis. The bromine substituent in this compound can influence both the regioselectivity and stereoselectivity of its reactions through steric hindrance and by modifying the electronic properties of the diene system.

| Product Type | Transition State | Relative Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Regioisomer 1 ("ortho") | TS-ortho-endo | 0.0 | Regioisomer 1 |

| TS-ortho-exo | 1.5 | ||

| Regioisomer 2 ("meta") | TS-meta-endo | 3.2 | Minor Product |

| TS-meta-exo | 4.5 |

Advanced Analytical and Spectroscopic Methodologies for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 6-Bromohexa-1,3-diene, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling constants can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinyl, allylic, and alkyl protons. The four protons of the conjugated diene system (positions 1-4) would resonate in the downfield region, typically between 5.0 and 6.5 ppm, with complex splitting patterns due to both geminal and vicinal couplings. The allylic protons at position 5 would appear further upfield, and the methylene (B1212753) protons at position 6, being adjacent to the electron-withdrawing bromine atom, would be shifted further downfield compared to a simple alkane.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The four sp² hybridized carbons of the diene system are expected to appear in the 110-140 ppm range. The sp³ hybridized carbons at positions 5 and 6 would be found upfield, with the carbon bonded to the bromine (C6) showing a characteristic shift around 30-40 ppm. Data from the isomer, 6-Bromo-1-hexene, shows ¹³C signals at approximately 138.3 ppm (=CH-), 115.3 ppm (=CH₂), 33.5 ppm (-CH₂Br), 32.8 ppm, and 27.6 ppm, which can serve as a basis for estimation chemicalbook.com.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C1 (H₂) | ~5.0 - 5.3 | ~115 - 120 | Terminal vinyl group |

| C2 (H) | ~6.0 - 6.5 | ~135 - 140 | Internal vinyl group, complex splitting |

| C3 (H) | ~5.5 - 6.0 | ~125 - 135 | Internal vinyl group, complex splitting |

| C4 (H) | ~5.5 - 6.0 | ~128 - 138 | Internal vinyl group, complex splitting |

| C5 (H₂) | ~2.3 - 2.6 | ~30 - 35 | Allylic protons |

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopic Techniques

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify characteristic bond vibrations. For this compound, key absorptions would include C-H stretching from the sp² carbons of the diene (typically above 3000 cm⁻¹) and the sp³ carbons of the alkyl chain (below 3000 cm⁻¹) libretexts.orglibretexts.org. A crucial band for this molecule is the C=C stretching vibration of the conjugated diene system, which is expected in the 1600-1650 cm⁻¹ region libretexts.org. The C-Br stretching vibration would give rise to a signal in the fingerprint region, typically between 500 and 700 cm⁻¹. The out-of-plane C-H bending vibrations in the 700-1000 cm⁻¹ range can also provide information about the substitution pattern of the double bonds libretexts.org. The gas-phase IR spectrum of the related isomer 6-Bromo-1-hexene shows prominent peaks for =C-H stretch (~3080 cm⁻¹), -C-H stretch (~2850-2950 cm⁻¹), and C=C stretch (~1640 cm⁻¹) nist.gov.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, is particularly effective for observing the vibrations of symmetric, non-polar bonds wikipedia.orgbruker.com. Therefore, the C=C stretching modes of the conjugated diene system in this compound are expected to produce strong signals in the Raman spectrum, often stronger than in the IR spectrum lookchem.com. This technique is highly sensitive to the diene's conformational geometry (s-cis vs. s-trans), making it a powerful tool for stereochemical analysis lookchem.com. For polybutadienes, characteristic Raman bands for cis and trans diene conformations appear at different wavenumbers, typically around 1640 cm⁻¹ and 1655 cm⁻¹, respectively lookchem.com.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|

| =C-H Stretch | 3010 - 3100 | Weak |

| -C-H Stretch | 2850 - 2960 | Medium |

| C=C Stretch (Conjugated) | 1600 - 1650 | Strong |

| C-H Bend | 1350 - 1470 | Medium |

| =C-H Bend (Out-of-plane) | 700 - 1000 | Medium-Strong |

Mass Spectrometry and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Standard Mass Spectrometry: In an electron ionization (EI) mass spectrum, this compound (C₆H₉Br) would exhibit a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (M⁺ and M+2), separated by two mass units. For C₆H₉Br, these would be at m/z 160 and 162. Common fragmentation pathways for bromoalkenes include the loss of a bromine radical (M - Br)⁺, leading to a C₆H₉⁺ fragment at m/z 81. Another expected fragmentation is allylic cleavage, which would result in resonance-stabilized cations youtube.com. The mass spectrum for the isomer 6-Bromo-1-hexene shows a prominent peak at m/z 81, corresponding to the loss of bromine, and the molecular ion peaks at m/z 162/164 are of very low intensity nist.gov.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. The exact mass of this compound is 159.98876 Da chemsrc.comchemspider.com. This precise measurement helps to distinguish it from other compounds that might have the same nominal mass.

Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₉Br | - |

| Average Mass | 161.042 Da | chemspider.com |

| Monoisotopic Mass | 159.98876 Da | chemspider.com |

| Expected M⁺ peaks (m/z) | 160, 162 | Isotopic pattern of Bromine |

Chromatographic Separation and Purification Methodologies (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for verifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the premier method for the analysis of volatile and semi-volatile compounds like this compound labmanager.com. In this technique, the compound is vaporized and passed through a capillary column (e.g., one with a 5% phenyl polysiloxane stationary phase) using an inert carrier gas like helium sfasu.edu. Separation is based on the compound's boiling point and its interaction with the stationary phase. The retention time is a characteristic property used for identification. The outlet of the GC is coupled directly to a mass spectrometer, which serves as a highly specific detector, providing mass spectra for peak identification and confirmation labmanager.comnih.gov. The sensitivity of modern GC-MS systems allows for the detection of analytes at very low concentrations labmanager.com. For halogenated compounds, specific detectors like the halogen-specific detector (XSD) can also be used for enhanced selectivity nih.gov.

High-Performance Liquid Chromatography (HPLC): While GC is more common for this type of compound, HPLC can be used for purification, particularly if the compound is part of a less volatile mixture or is thermally sensitive. A normal-phase system (e.g., silica (B1680970) gel column with a non-polar eluent like hexane) or a reverse-phase system (e.g., C18 column with a polar eluent like acetonitrile/water) could be developed for its separation. Detection would typically be achieved using a UV detector, as the conjugated diene system absorbs UV light.

X-ray Crystallography of Key Derivatives (where applicable)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. However, it requires a well-ordered single crystal. As this compound is likely a liquid at room temperature, it is not suitable for direct analysis by this technique.

To overcome this, a solid, crystalline derivative of this compound could be synthesized. For example, the diene could undergo a Diels-Alder reaction with a suitable dienophile to produce a cyclic adduct, which may be a crystalline solid. Analysis of this solid derivative by X-ray diffraction would provide precise bond lengths, bond angles, and conformational details of the product semanticscholar.org. This information would, in turn, confirm the connectivity and stereochemistry of the original this compound skeleton. Studies on other bromo-substituted organic compounds have successfully used this technique to determine absolute configurations and analyze intermolecular interactions, such as hydrogen bonding involving the bromine atom rsc.orgrsc.org. The crystal structures of various bromo-derivatives reveal how the bromine atom can influence the crystal packing through halogen–π interactions mdpi.comresearchgate.net.

Emerging Research Directions and Future Challenges

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways, aiming to reduce environmental impact and enhance safety. ijnc.irrsc.org For a molecule like 6-Bromohexa-1,3-diene, this translates to the development of routes that minimize waste, avoid hazardous reagents, and utilize renewable resources and energy-efficient processes.

Traditional methods for the synthesis of halogenated dienes often involve multi-step procedures with stoichiometric amounts of halogenating agents, potentially generating significant waste. mdpi.com Future research is expected to focus on more atom-economical approaches. This could involve the direct catalytic functionalization of C-H bonds in precursor molecules, thereby reducing the number of synthetic steps. Additionally, the use of greener solvents, such as water or bio-derived solvents, and the exploration of solvent-free reaction conditions will be crucial in developing more sustainable synthetic protocols. mdpi.com

Below is a table summarizing potential green chemistry approaches applicable to the synthesis of this compound:

| Green Chemistry Principle | Potential Application to this compound Synthesis |

| Atom Economy | Development of catalytic methods for direct C-H bromination of a suitable C6 diene precursor. |

| Use of Safer Solvents | Exploration of aqueous-phase or solvent-free reaction conditions to replace chlorinated solvents. |

| Energy Efficiency | Utilization of microwave or photochemical methods to reduce reaction times and energy consumption. rsc.org |

| Renewable Feedstocks | Investigation of bio-based starting materials for the synthesis of the C6 backbone. |

Exploration of Novel Catalytic Systems (e.g., Organocatalysis, Biocatalysis)

The development of novel catalytic systems is a cornerstone of modern organic synthesis, offering pathways to reactions with high efficiency and selectivity.

Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a powerful tool for a wide range of transformations. For the synthesis of functionalized dienes, organocatalysis could offer metal-free alternatives, reducing concerns about toxic metal contamination in the final products. rsc.org Chiral organocatalysts could also be employed to achieve enantioselective syntheses of derivatives of this compound.

Biocatalysis , the use of enzymes to catalyze chemical reactions, presents a highly sustainable and selective approach. nih.gov While specific enzymes for the direct synthesis of this compound have not been identified, the broader field of enzymatic halogenation is rapidly advancing. frontiersin.orgmdpi.comacs.orgnih.govacs.org Halogenases are enzymes capable of selectively introducing halogen atoms into organic molecules. frontiersin.orgmdpi.comacs.orgnih.govacs.org Future research could involve the discovery or engineering of halogenases that can act on a suitable diene precursor to produce this compound with high regio- and stereoselectivity.

| Catalytic System | Potential Advantages for this compound Synthesis |

| Organocatalysis | Metal-free synthesis, potential for asymmetric induction. rsc.org |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. nih.gov |

Precision Stereocontrol in Complex Transformations

The stereochemistry of a molecule is crucial for its biological activity and material properties. For this compound, which can exist as different geometric isomers, and for its potential chiral derivatives, precise control over stereochemistry is a significant challenge.

Modern synthetic methods offer various strategies for achieving high levels of stereocontrol in the synthesis of dienes. nih.govnih.gov These include the use of stereoselective catalysts, chiral auxiliaries, and substrate-controlled reactions. For instance, transition metal catalysts with chiral ligands can be employed to direct the stereochemical outcome of reactions that form the diene moiety or introduce the bromine atom.

Future research in this area will likely focus on the development of catalytic systems that can control both the geometry of the double bonds (E/Z isomerism) and the stereochemistry of any chiral centers in the molecule with high precision.

Integration into Flow Chemistry and Automation Platforms

Flow chemistry , where reactions are performed in a continuous stream rather than in a batch-wise manner, offers several advantages, including improved safety, better heat and mass transfer, and the potential for straightforward scaling up. amt.ukresearchgate.net The synthesis of halogenated organic compounds, which can be highly exothermic and involve hazardous reagents, is particularly well-suited for flow chemistry platforms. amt.ukresearchgate.netmt.com

Integrating the synthesis of this compound into a flow system could allow for safer handling of brominating agents and better control over reaction parameters, leading to higher yields and purities. amt.ukresearchgate.net

Furthermore, the combination of flow chemistry with automation allows for high-throughput screening of reaction conditions and the rapid synthesis of libraries of related compounds. nih.govmpg.desigmaaldrich.commit.edu An automated platform could be developed to synthesize derivatives of this compound with various substituents, facilitating the exploration of its chemical space for applications in drug discovery and materials science. nih.govmpg.desigmaaldrich.commit.edu

| Technology | Potential Benefits for this compound |

| Flow Chemistry | Enhanced safety, improved reaction control, scalability. amt.ukresearchgate.net |

| Automation | High-throughput synthesis, rapid optimization of reaction conditions. nih.govmpg.desigmaaldrich.commit.edu |

Applications in Drug Discovery and Agrochemical Development (as synthetic precursors)

Functionalized dienes are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. acs.org The presence of both a diene and a bromo-functional group in this compound makes it a potentially versatile precursor for a variety of chemical transformations.

The diene moiety can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct cyclic structures that are common in natural products and bioactive molecules. The bromine atom can be readily displaced by other functional groups through nucleophilic substitution or participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Future research will likely explore the use of this compound as a starting material for the synthesis of novel compounds with potential biological activity. Its utility as a synthetic precursor will depend on the development of efficient and selective methods for its further functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.